

Application Notes and Protocols for HPLC Quantification of Tenofovir Disoproxil Fumarate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **Tenofovir Disoproxil Fumarate** (TDF) using High-Performance Liquid Chromatography (HPLC). The information compiled herein is based on established and validated methodologies to ensure accuracy and reproducibility in a laboratory setting.

Introduction

Tenofovir Disoproxil Fumarate, a prodrug of tenofovir, is a cornerstone of antiretroviral therapy for HIV infection and is also used in the treatment of Hepatitis B.[1][2] Accurate and precise quantification of TDF in bulk drug substances and pharmaceutical formulations is critical for quality control and regulatory compliance. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, reliable, and robust analytical technique for this purpose, offering high specificity and sensitivity.[3]

Comparative Summary of HPLC Methods

The following table summarizes various validated RP-HPLC methods for the quantification of **Tenofovir Disoproxil Fumarate**, providing a comparative overview of their key chromatographic parameters. This allows for the selection of an appropriate method based on available resources and specific analytical requirements.



Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
HPLC Column	C18 (4.6 x 250 mm, 5 μm)[4][5]	Hyper ODS2 C18[1]	Agilent TC- C18 (2) (4.6 x 250 mm, 5 μm)[6]	Phenomenex Gemini C18 (4.6 x 150 mm, 5 μm)[7]	Zorbax SB- C8 (4.6 x 250 mm, 5 μm)
Mobile Phase	Buffer:Aceton itrile (60:40 v/v)[4][5]	Methanol:Pho sphate Buffer (90:10 v/v)[1]	Methanol:Pho sphate Buffer (pH 4) (30:70 v/v)[6]	Acetonitrile:K H2PO4 Buffer (pH 3.3):Triethyla mine (58.72:41.23: 0.05 v/v)[7]	50 mM Na2HPO4:Ac etonitrile (50:50 v/v) with 0.1% Triethylamine (pH 6.0)
Flow Rate	1.0 mL/min[4] [5][6]	1.2 mL/min[1]	1.0 mL/min[6]	1.7 mL/min[7]	0.4 mL/min
Detection Wavelength	260 nm[1][4] [5]	260 nm[1]	261 nm[6]	270 nm[7]	260 nm
Retention Time (min)	~3.0[4][5]	~2.1[1]	~2.81[6]	Not Specified	< 8.0
Linearity Range	50-150% of nominal concentration [4][5]	20-110 μg/mL[1]	40-80 μg/mL[6]	Not Specified	Not Specified
Accuracy (% Recovery)	99.23 - 101.44%[4][5]	99.7% (standard), 96.32% (tablets)[1]	Within specified limits[6]	Not Specified	Not Specified
Precision (%RSD)	< 2%[4][5]	0.7%[1]	< 2%[6]	Not Specified	Not Specified

Detailed Experimental Protocol (Based on Method 1)



This protocol provides a step-by-step guide for the quantification of **Tenofovir Disoproxil Fumarate** in tablet dosage forms using a validated RP-HPLC method.

- 1. Materials and Reagents
- Tenofovir Disoproxil Fumarate Working Reference Standard (WRS)
- Acetonitrile (HPLC Grade)
- Sodium Dihydrogen Orthophosphate
- Triethylamine
- Orthophosphoric Acid
- Water (HPLC Grade)
- Sample Tablets containing Tenofovir Disoproxil Fumarate
- 2. Equipment
- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
- C18 analytical column (4.6 x 250 mm, 5 μm particle size)
- Analytical balance
- Volumetric flasks (50 mL, 100 mL)
- Pipettes
- Syringe filters (0.45 μm)
- Sonicator
- 3. Chromatographic Conditions
- Mobile Phase: A filtered and degassed mixture of Buffer and Acetonitrile in a 60:40 v/v ratio.
 [4][5]

Methodological & Application





Flow Rate: 1.0 mL/min.[4][5]

Column Temperature: Ambient.[4][5]

Detection Wavelength: 260 nm.[4][5]

Injection Volume: 20 μL.

4. Preparation of Solutions

- Buffer Preparation: Dissolve approximately 7.8 g of sodium dihydrogen orthophosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 2.3 with 10% orthophosphoric acid.[4][5]
- Standard Stock Solution: Accurately weigh about 60 mg of **Tenofovir Disoproxil Fumarate** WRS and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent mixture. From this solution, dilute 5.0 mL to 20 mL with the mobile phase.[4]
- Sample Solution: Weigh and powder 20 tablets. Accurately weigh a quantity of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask. Add about 60 mL of a suitable solvent mixture, sonicate for 30 minutes, and then dilute to volume. Filter the solution, and dilute 5.0 mL of the filtrate to 50 mL with the mobile phase.[4]
- 5. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor. The %RSD for the peak areas should be less than 2.0%.

6. Analytical Procedure

- Inject the prepared standard solution into the HPLC system and record the chromatogram and peak area.
- Inject the prepared sample solution into the HPLC system and record the chromatogram and peak area.

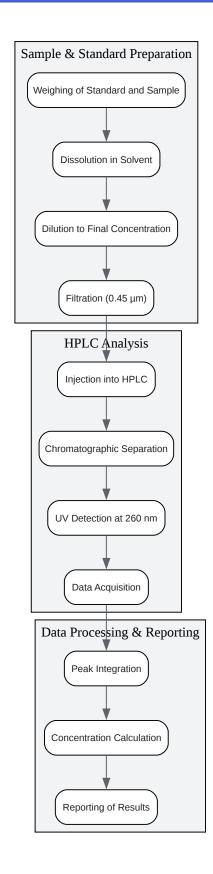


- Calculate the amount of **Tenofovir Disoproxil Fumarate** in the sample using the peak areas obtained from the standard and sample solutions.
- 7. Data Analysis The concentration of **Tenofovir Disoproxil Fumarate** in the sample can be calculated using the following formula:

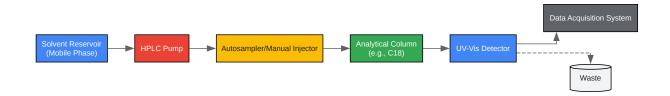
Visualizations

The following diagrams illustrate the key aspects of the HPLC analytical workflow and the instrumental setup.









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